molecular formula C20H20CuO4 B083348 Copper, bis(1-phenyl-1,3-butanedionato-O,O')- CAS No. 14128-84-8

Copper, bis(1-phenyl-1,3-butanedionato-O,O')-

Cat. No. B083348
CAS RN: 14128-84-8
M. Wt: 385.9 g/mol
InChI Key: UXOQYPBHIRRXKP-CVMHYBSASA-N
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Description

Synthesis Analysis

Copper bis(1-phenyl-1,3-butanedionato-O,O') complexes are synthesized through reactions involving copper(II) salts and 1-phenyl-1,3-butanedione ligands. The synthesis processes often involve the use of solvents like methanol or a mixture of water and acetic acid, under conditions that promote the formation of these complexes in either square-planar or distorted square-pyramidal geometries, depending on the specific ligands and solvents used (Krishnegowda et al., 2019).

Molecular Structure Analysis

The molecular structure of copper bis(1-phenyl-1,3-butanedionato-O,O') complexes can vary, with structures exhibiting either distorted square-planar or square-pyramidal geometries. X-ray diffraction analysis plays a crucial role in determining these geometries, revealing the coordination environment around the copper centers and the orientation of the ligands. For example, one study reported the formation of complexes with square-pyramidal geometry, where the ligands coordinate in a trans-isomer favored structure (Krishnegowda et al., 2019).

Chemical Reactions and Properties

Copper bis(1-phenyl-1,3-butanedionato-O,O') complexes engage in various chemical reactions, including those that involve ligand exchange and redox processes. These reactions can significantly affect their chemical properties, such as solubility, stability, and reactivity towards other chemical species. For instance, complexes of this type have demonstrated potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antimicrobial agents (Krishnegowda et al., 2019).

Scientific Research Applications

  • Measurement of Copper(II)-Complexing Capacity in Natural Waters : A study by Akaiwa, Kawamoto, and Ogura (1986) introduced a back-extraction technique using bis(4,4,4-trifluoro-1-pheny1-1,3-butanedionato)copper(II) for measuring the copper(II)-complexing capacity (CuCC) in river water samples. They discovered that certain ligands derived from human activity could enhance the CuCC value (Akaiwa, Kawamoto, & Ogura, 1986).

  • Crystal Structure Analysis : Blackstone, Thuijl, and Romers (1966) determined the crystal structure of bis(1,3-diphenyl-1,3-propanedionato)copper(II) using three-dimensional X-ray diffraction data. They found that the copper ion has a square configuration and that the chelate ring is entirely planar (Blackstone, Thuijl, & Romers, 1966).

  • Study of Discotic and Molecular Structure : The discotic bis[(1-4-n-heptylphenyl,3-4-n-heptyloxyphenyl)propane-1,3-dionato] copper(II) was studied by Usha and Vijayan (1992), who found that it crystallizes in the triclinic space group with two molecules in a unit cell. The study provided detailed insights into the molecular arrangement and structure of this compound (Usha & Vijayan, 1992).

  • Electron Spectroscopy Investigation : Folkesson, Sundberg, Johansson, and Larsson (1983) investigated copper complexes, including bis(1,3-diphenyl-1,3-propanediono) copper(II), using Electron Spectroscopy for Chemical Analysis (ESCA). Their study provided insights into the binding energies and effective charges on the atoms in these complexes (Folkesson, Sundberg, Johansson, & Larsson, 1983).

  • Formation of Extended Supramolecular Architectures : Clegg, Lindoy, McMurtrie, and Schilter (2006) demonstrated that trinuclear (triangular) copper(II) complexes with bis-beta-diketonato bridging ligands could react with heterocyclic nitrogen donor bases to generate extended supramolecular architectures, confirmed by X-ray diffraction (Clegg, Lindoy, McMurtrie, & Schilter, 2006).

Safety And Hazards

“Copper, bis(1-phenyl-1,3-butanedionato-O,O’)-” may cause eye and skin irritation. Ingestion may cause irritation of the digestive tract, and inhalation may cause respiratory tract irritation . It is recommended to use proper personal protective equipment and ensure adequate ventilation when handling this compound .

properties

IUPAC Name

copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPJCJBKVVFLHI-CVMHYBSASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014784
Record name Copper(II) benzoylacetonate
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Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue-green solid; [Gelest MSDS]
Record name Copper(II) benzoylacetonate
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Product Name

Copper, bis(1-phenyl-1,3-butanedionato-O,O')-

CAS RN

14128-84-8
Record name Copper(II) benzoylacetonate
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Record name Copper, bis(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)-
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Record name Copper(II) benzoylacetonate
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Record name Copper, bis(1-phenyl-1,3-butanedionato-κO1,κO3)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
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Citations

For This Compound
1
Citations
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